3-Fluoro-5-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one is a compound commonly formed during the Maillard reaction, a nonenzymatic browning reaction between carbonyl groups of reducing sugars and amino groups from amino acids, peptides, or proteins. This compound is known for its antioxidant properties and is found in various natural extracts and foods such as whole wheat bread, prunes, rose tea, and roasted tigernut oil .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target the respiratory system .
Mode of Action
Benzaldehyde derivatives are often involved in various chemical reactions, such as aldol reactions .
Pharmacokinetics
Its molecular weight (19211 g/mol) and physical properties such as boiling point (175 °C) and density (1376 g/mL at 25 °C) suggest that it may have certain bioavailability .
Action Environment
It’s known that it should be stored under inert gas at 2-8°c .
Preparation Methods
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one is typically synthesized through the Maillard reaction. This reaction involves reducing sugars (such as glucose or fructose) and amino acids (such as proline, alanine, asparagine, threonine, tyrosine, and lysine). The reaction conditions include a temperature of around 150°C, and the formation of the compound is influenced by the molar ratios of reactants, reaction time, and temperature . Industrial production methods often involve solid-state Maillard reaction systems, where the reaction is carried out in a controlled environment to optimize yield and purity .
Chemical Reactions Analysis
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one undergoes various chemical reactions, including oxidation and reduction. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals. Common reagents used in these reactions include 2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonate) cationic radical, 2,2′-diphenyl-1-picrylhydrazyl radical, and galvinoxyl radical . The major products formed from these reactions are derivatives of the original compound with modified antioxidant activities .
Scientific Research Applications
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one has numerous scientific research applications. In chemistry, it is studied for its role in the Maillard reaction and its antioxidant properties. In biology and medicine, the compound is investigated for its potential health benefits, including its ability to scavenge free radicals and reduce oxidative stress . In the food industry, it is used to enhance the flavor and aroma of heat-treated foods .
Comparison with Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one is similar to other Maillard reaction products such as 5-hydroxymethylfurfural, furfural, and 5-methylfurfural. it is unique in its strong antioxidant activity and its formation through the 2,3-enolization pathway . These similar compounds also possess antioxidant properties but differ in their chemical structures and specific activities .
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZYXZWSOWQPIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345582 |
Source
|
Record name | 3-Fluoro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188815-30-7 |
Source
|
Record name | 3-Fluoro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.